Enocitabine Exhibits Prolonged Plasma Half-Life and Slower Elimination Compared to Cytarabine and Ancitabine
In a comparative pharmacokinetic study in monkeys, BH-AC demonstrated a biphasic plasma disappearance with an initial half-life of 40 min and a second phase half-life of 120 min [1]. In contrast, cytarabine (ara-C) was detectable only for 4 hours at levels of 0.4-0.6 μg/ml [1]. Direct comparison of pharmacokinetic parameters among BH-AC, ara-C, and O2,2′-cyclocytidine (ancitabine) revealed that BH-AC had the longest plasma half-life, the smallest elimination-rate constant, and the smallest excretion-rate constant [1]. In 13 leukemia patients, BH-AC displayed a plasma t1/2 of 60 min in the first phase and 180 min in the second phase, with BH-AC levels of 15.4 μg/ml at 2 h and 1.8 μg/ml at 8 h post-dose [1].
| Evidence Dimension | Plasma half-life (t1/2) and elimination parameters |
|---|---|
| Target Compound Data | t1/2α = 40 min, t1/2β = 120 min (monkey); t1/2α = 60 min, t1/2β = 180 min (human); BH-AC level 21.9 μg/ml at 8 h (monkey) |
| Comparator Or Baseline | Cytarabine (ara-C): detectable 0.4-0.6 μg/ml for 4 h only; Ancitabine (cyclocytidine): shorter half-life |
| Quantified Difference | BH-AC had the longest plasma half-life, smallest elimination-rate constant, and smallest excretion-rate constant among the three compounds compared |
| Conditions | Preclinical monkey study; Phase I study in 13 patients with leukemia |
Why This Matters
The extended half-life of BH-AC enables sustained therapeutic drug levels with less frequent dosing, a critical parameter for in vivo experimental design and clinical protocol development.
- [1] Yamada, K., et al. (1980). Pharmacologic and clinical studies of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Recent Results Cancer Res., 74, 102-108. View Source
